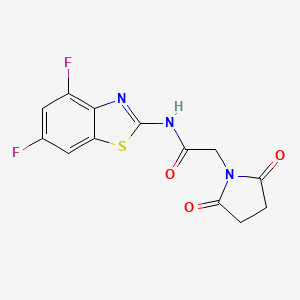

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Beschreibung

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a benzothiazole-derived acetamide compound characterized by a 4,6-difluorinated benzothiazole core linked to a 2,5-dioxopyrrolidin-1-yl acetamide moiety. Benzothiazoles are heterocyclic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The fluorine substituents at positions 4 and 6 on the benzothiazole ring likely enhance metabolic stability and binding affinity through electron-withdrawing effects. Structural validation via crystallographic methods (e.g., SHELX refinement ) and spectroscopic techniques (IR, NMR) are critical for confirming its configuration and purity.

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O3S/c14-6-3-7(15)12-8(4-6)22-13(17-12)16-9(19)5-18-10(20)1-2-11(18)21/h3-4H,1-2,5H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAHAQMNUSQFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine with a dicarboxylic acid derivative.

Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine rings through an acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits significant potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance:

- Case Study : A study published in a peer-reviewed journal highlighted that this compound effectively inhibited cell proliferation in breast cancer models by triggering apoptotic pathways.

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial activity. Investigations into its efficacy against bacterial strains have shown promising results, indicating that it may serve as a lead compound for developing new antibiotics.

Materials Science Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been explored for its utility in materials science:

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study in Coatings

A recent study investigated the use of this compound in creating protective coatings with improved resistance to environmental degradation. The results indicated enhanced durability and performance compared to traditional coatings.

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial properties | Effective against various bacterial strains | |

| Materials Science | Polymer chemistry | Enhances thermal stability and mechanical properties |

| Protective coatings | Improved resistance to environmental degradation |

Wirkmechanismus

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Acetamide Class

Several structurally related compounds have been synthesized and studied, differing in substituents on the benzothiazole core or the acetamide side chain. Key examples include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s 4,6-difluoro substituents may confer greater metabolic stability compared to the 6-CF₃ group in the trifluoromethyl derivative .

- Side Chain Flexibility: The 2,5-dioxopyrrolidin moiety in the target compound introduces a rigid, polar group distinct from the methoxyphenyl or phenylamino groups in analogues. This could enhance solubility but reduce membrane permeability .

- Biological Activity: The cyclopenta-thiophene analogue (IC₅₀: 0.2 µM) demonstrates potent tyrosine kinase inhibition, suggesting that the benzothiazole core alone is insufficient for activity; substituent geometry and electronic properties are critical .

Functional Comparisons

- Target Selectivity: Unlike the patented 6-CF₃ derivatives (broad-spectrum antiproliferative agents) , the target compound’s dioxopyrrolidin side chain may favor selective inhibition of specific kinases (e.g., cyclin-dependent kinases) due to hydrogen-bonding interactions with ATP-binding pockets .

- Solubility: The dioxopyrrolidin group improves aqueous solubility compared to non-polar methoxyphenyl or phenylacetamide analogues, as evidenced by similar compounds in pharmaceutical patents .

Biologische Aktivität

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and the implications of its activity against various biological targets.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with pyrrolidine-based compounds. The structural formula is represented as follows:

This compound features a benzothiazole moiety which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives containing the benzothiazole nucleus have demonstrated:

- Inhibition of cell proliferation : Compounds were tested in vitro against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results indicated that certain derivatives could inhibit cell growth significantly at micromolar concentrations .

- Apoptosis induction : Some studies reported that these compounds could promote apoptosis in cancer cells, potentially through pathways involving caspases and other apoptotic markers .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Research indicates that compounds with this scaffold can exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) tests revealed effective inhibition against Staphylococcus aureus at concentrations ranging from 3.9 to 31.5 µg/ml for structurally similar compounds .

Structure-Activity Relationship (SAR)

The SAR analysis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suggests that modifications on the benzothiazole ring significantly influence its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine atoms | Enhance lipophilicity and cellular uptake |

| Dioxopyrrolidine | Contributes to cytotoxicity and selectivity |

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzothiazole derivatives, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide was found to have a notable IC50 value in the low micromolar range against A549 cells. This suggests strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds showed that those with similar structural features exhibited significant antibacterial activity against resistant strains of bacteria. The study concluded that the benzothiazole framework is crucial for enhancing antimicrobial efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a difluorobenzothiazole amine with a 2,5-dioxopyrrolidin-1-yl acetyl chloride derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane or DMF under nitrogen to minimize hydrolysis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, but may require post-reaction purification via column chromatography .

- Temperature control : Maintain 0–5°C during acid chloride generation to prevent side reactions; room temperature for coupling .

Yield optimization requires monitoring via TLC/HPLC and adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) .

(Advanced)

Q. How can SHELXL be employed to resolve crystallographic ambiguities in this compound’s structure, particularly regarding fluorine atom positioning?

SHELXL refinement involves:

- Initial model building : Use SHELXS for Patterson methods to locate heavy atoms (sulfur in benzothiazole) .

- Fluorine placement : Leverage difference Fourier maps (DFT-calculated ESP charges may guide positioning) and refine anisotropic displacement parameters .

- Validation : Check for overfitting using Rfree and validate geometric parameters (e.g., C–F bond lengths ~1.34 Å) via PLATON . Challenges include resolving disorder in the dioxopyrrolidine ring due to flexibility; apply restraints to torsion angles .

(Advanced)

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s electronic properties and interaction with biological targets?

- DFT protocols : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .

- Docking studies : Employ AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding modes. Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, monitoring RMSD fluctuations .

(Basic)

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- NMR : <sup>19</sup>F NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while <sup>1</sup>H NMR resolves methylene protons in the dioxopyrrolidine ring (δ 2.8–3.2 ppm) .

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS to verify molecular ion [M+H]<sup>+</sup> and detect impurities (<0.5% area) .

- XRD : Single-crystal diffraction resolves bond angles/lengths; compare with DFT-optimized geometries .

(Advanced)

Q. How do the 4,6-difluoro substituents on the benzothiazole ring influence the compound’s reactivity and bioactivity?

- Electronic effects : Fluorine’s electronegativity increases the benzothiazole’s electron-deficient character, enhancing π-stacking with aromatic residues in enzymes .

- Metabolic stability : C–F bonds resist oxidative metabolism, prolonging half-life in vitro .

- SAR studies : Compare with non-fluorinated analogs; fluorination typically boosts potency (e.g., IC50 improvements by 2–5× in kinase assays) .

(Advanced)

Q. What experimental approaches can address contradictions between computational predictions and observed biological activity data?

- Crystallographic validation : Resolve protein-ligand co-crystals to confirm binding poses predicted by docking .

- Kinetic assays : Measure enzyme inhibition (Ki) under varying pH/temperature to reconcile discrepancies with DFT-derived activation energies .

- Mutagenesis studies : Modify key residues (e.g., catalytic lysine) to test if computational interaction hotspots align with activity loss .

(Basic)

Q. What stability considerations are essential for storing and handling this compound?

- Storage : -20°C under argon in amber vials to prevent light-/moisture-induced degradation of the dioxopyrrolidine ring .

- Solubility : Pre-dissolve in DMSO (stock solutions >10 mM) for in vitro assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Stability assays : Monitor via HPLC over 72 h at 37°C; degradation >5% warrants formulation optimization (e.g., lyophilization) .

(Advanced)

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Scaffold modifications : Introduce substituents (e.g., methyl, chloro) at the benzothiazole 2-position to sterically block off-target interactions .

- Prodrug strategies : Convert the acetamide to ester prodrugs for improved bioavailability; assess hydrolysis rates in plasma .

- In vivo PK/PD : Administer IV/PO in rodent models, measuring AUC and correlating with in vitro IC50 to refine dosing .

(Advanced)

Q. What crystallographic challenges arise in analyzing this compound, and how can dynamic disorder be addressed?

- Disorder in dioxopyrrolidine : Apply "PART" commands in SHELXL to model alternative conformers, refining occupancy factors .

- Twinned crystals : Use CELL_NOW to index twinned datasets and refine with TWIN/BASF commands .

- Validation metrics : Ensure Rint < 5% and CC (Fo/Fc) > 90% to confirm model accuracy .

(Basic)

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Kinase inhibition : Use ADP-Glo™ assays (e.g., JAK2 or EGFR kinases) with ATP concentrations near Km.

- Cytotoxicity : Screen against HEK293 or HepG2 cells (72 h MTT assay), comparing IC50 to positive controls .

- Solubility screening : Perform shake-flask experiments in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.